4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and one sulfur atom. Its chemical formula is C24H18Cl2FN5O2S , and its molecular weight is approximately 530.4 g/mol . The compound’s systematic name is N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Preparation Methods
The synthetic route for this compound involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . Unfortunately, detailed industrial production methods are not widely available.
Chemical Reactions Analysis
The compound can undergo various reactions, including:
Oxidation: It may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions could modify its functional groups.
Substitution: Substitution reactions at the triazole ring or other positions are possible.
Common reagents and conditions depend on the specific reaction. For example:
Reductive Amination: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Employing nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Major products formed from these reactions would include derivatives with modified functional groups or substitutions.
Scientific Research Applications
This compound has garnered interest in various scientific fields:
Medicine: It may exhibit pharmacological properties, but further research is needed.
Biology: Investigations into its biological activity and interactions.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways. Further studies are necessary to elucidate its effects.
Comparison with Similar Compounds
Remember that this compound’s full potential awaits further exploration, and its applications may evolve as research progresses
Biological Activity
The compound 4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazole ring with thiol and various aromatic substituents that are crucial for its biological activity.
Anticancer Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. The compound was evaluated for its cytotoxicity using the MTT assay against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Notably:
- The compound exhibited higher selectivity towards cancer cells compared to normal cells.
- It demonstrated a promising IC50 value in the range of 27.3 to 43.4 µM against breast cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Studies have reported that derivatives of 1,2,4-triazole exhibit activity against both bacterial and fungal strains. Specifically:
- The compound was effective against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.
- It also displayed antifungal properties against species like Microsporum gypseum and others .
The biological activities of triazole derivatives are often attributed to their ability to interfere with cellular processes:
- Anticancer Mechanism : Triazoles may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators.
- Antimicrobial Mechanism : They may inhibit key enzymes involved in cell wall synthesis or disrupt membrane integrity in bacteria and fungi .
Study 1: Cytotoxicity Evaluation
In a recent study, several triazole derivatives were synthesized and tested for their cytotoxic effects. Among these, the compound demonstrated significant inhibition of cell proliferation in melanoma cells with an IC50 value of approximately 24 nM . This suggests its potential as a lead compound for further development in cancer therapy.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of triazole derivatives against various pathogens. The results indicated that compounds similar to the one discussed showed effective inhibition zones against Staphylococcus aureus and Candida albicans, highlighting their broad-spectrum antimicrobial potential .
Data Summary
Properties
CAS No. |
676459-06-6 |
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Molecular Formula |
C15H9ClF2N4S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9ClF2N4S/c16-11-5-3-7-13(18)10(11)8-19-22-14(20-21-15(22)23)9-4-1-2-6-12(9)17/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
VYHPREHQRMTHSR-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)F |
Origin of Product |
United States |
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